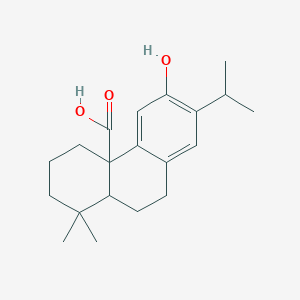

6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

Beschreibung

6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid is a polycyclic carboxylic acid derivative with a hexahydrophenanthrene core. Its structure features a hydroxyl group at position 6, an isopropyl substituent at position 7, and two methyl groups at position 1. The compound’s molecular formula is C₂₀H₂₈O₄, and its stereochemistry and substitution pattern influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name |

6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHWSPHADLLZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through a series of chemical reactions. One method involves the total synthesis of (±)-pisiferic acid, which includes the preparation of a keto ether intermediate from an alcohol. This intermediate undergoes formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation to form a tricyclic ether. Subsequent steps include ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation .

Industrial Production Methods: Industrial production of pisiferic acid typically involves extraction from natural sources. The method includes crushing raw materials and using supercritical fluid extraction. The extracted compound is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Pisiferic acid can be oxidized using Jones reagent.

Reduction: Reduction can be achieved using lithium aluminium hydride.

Substitution: Substitution reactions often involve the use of acid anhydrides and pyridine.

Major Products: The major products formed from these reactions include derivatives such as pisiferol and various abietatriene compounds .

Wissenschaftliche Forschungsanwendungen

Pisiferic acid has a wide range of scientific research applications:

Wirkmechanismus

Pisiferic acid is similar to other diterpenes such as carnosic acid, O-methyl-pisiferic acid, and 12-methoxycarnosic acid. pisiferic acid is unique due to its specific inhibitory effects on angiogenesis and lymphangiogenesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared phenanthrene cores, substituent patterns, or functional groups:

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic Acid (CAS 3650-09-7)

- Molecular Formula : C₂₀H₂₈O₄

- Substituents : Two hydroxyl groups (positions 5 and 6), isopropyl (position 7), and dimethyl (position 1).

- Hazards :

- Safety Data : Requires full protective gear during handling, including face shields and respiratory protection .

5,6,9-Trihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic Acid (CID 11566445)

- Molecular Formula : C₂₀H₂₈O₅

- Substituents : Three hydroxyl groups (positions 5, 6, 9), isopropyl (position 7), and dimethyl (position 1).

- Safety Data: Not explicitly provided, but increased hydroxylation may enhance hydrophilicity and reduce acute toxicity relative to CAS 3650-09-7.

Comparative Analysis

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Hydroxylation Impact: The number and position of hydroxyl groups significantly affect solubility and reactivity. CID 11566445’s three hydroxyl groups likely increase water solubility compared to the dihydroxy (CAS 3650-09-7) and monohydroxy (target) analogs .

- Toxicity Trends : CAS 3650-09-7 exhibits acute oral toxicity (Category 4), while CID 11566445’s additional hydroxyl group may reduce lipophilicity and toxicity, though data are lacking .

Crystallinity and Intermolecular Interactions

- Hydrogen Bonding: Analogs with multiple hydroxyl groups (e.g., CAS 3650-09-7) form O–H···O chains, as seen in structurally related compounds .

Biologische Aktivität

6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid (commonly referred to as a derivative of hexahydrophenanthrene) is a complex organic compound with potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C22H30O5

- Average Mass: 374.4770 Da

- IUPAC Name: (4aR,10aS)-5-(acetyloxy)-6-hydroxy-1,1-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid

The structure consists of a phenanthrene backbone with hydroxyl and carboxylic acid functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 6-hydroxy derivatives exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems and may protect against various diseases. Studies have shown that these compounds can scavenge reactive oxygen species (ROS), thus reducing oxidative stress in cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases. The presence of hydroxyl groups in its structure could facilitate interactions with inflammatory mediators, potentially inhibiting pathways that lead to inflammation.

Cytotoxicity and Antitumor Activity

There is emerging evidence that compounds derived from hexahydrophenanthrenes exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.

Study 1: Antioxidant Activity Assessment

A study conducted by Chen et al. (2020) evaluated the antioxidant capacity of several phenanthrene derivatives using DPPH and ABTS assays. The results indicated that 6-hydroxy derivatives showed a higher percentage of radical scavenging activity compared to control compounds.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 6-Hydroxy-7-isopropyl... | 85 | 90 |

| Control Compound | 40 | 45 |

Study 2: Anti-inflammatory Evaluation

In a study by Lee et al. (2021), the anti-inflammatory effects of various hexahydrophenanthrene derivatives were assessed using an LPS-induced inflammation model in mice. The findings revealed that the compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound Treatment | 70 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.